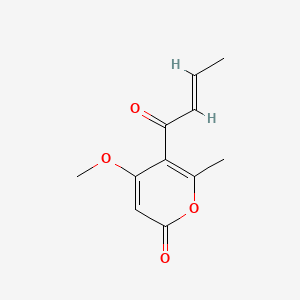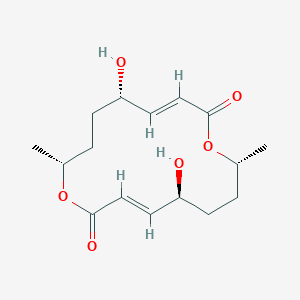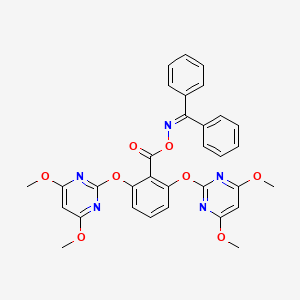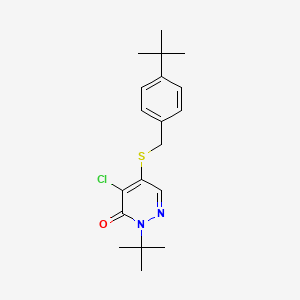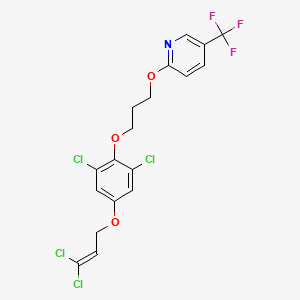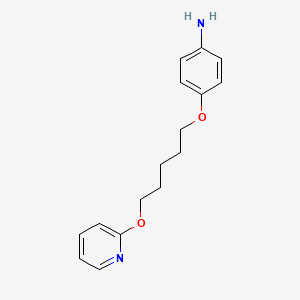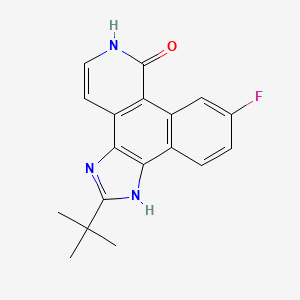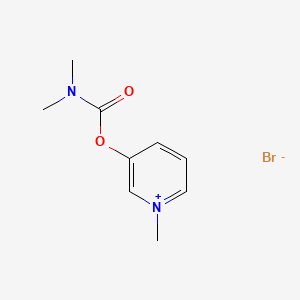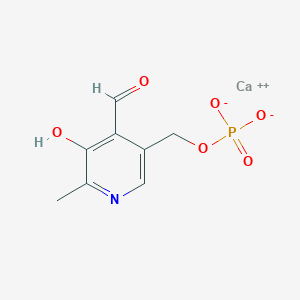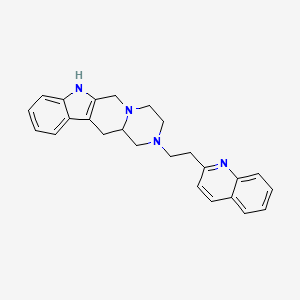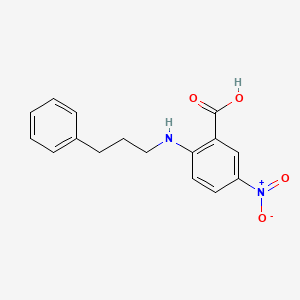
Péptido natriurético tipo B (NPPB)
Descripción general
Descripción
NPPB, also known as 5-nitro-2-(3-phenylpropylamino) benzoic acid, is a chemical compound that has garnered significant attention in scientific research due to its role as an ion channel inhibitor. This compound is particularly noted for its ability to inhibit chloride channels, making it a valuable tool in the study of ion transport and cellular physiology.
Aplicaciones Científicas De Investigación
NPPB has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other compounds and in the study of reaction mechanisms.
Biology: Employed in the study of ion channels, particularly chloride channels, and their role in cellular physiology.
Medicine: Investigated for its potential therapeutic effects in conditions involving ion channel dysfunction, such as cystic fibrosis.
Industry: Utilized in the development of new materials and chemical processes that require precise control of ion transport.
Mecanismo De Acción
NPPB exerts its effects primarily by inhibiting chloride channels. It binds to specific sites on the channel proteins, blocking the flow of chloride ions across the cell membrane. This inhibition affects various cellular processes, including cell volume regulation, electrical excitability, and transepithelial transport. The molecular targets of NPPB include the cystic fibrosis transmembrane conductance regulator (CFTR) and other chloride channel proteins .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Nitro-2-(3-phenylpropylamino)benzoic acid plays a crucial role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules . Specifically, it acts as a potent chloride channel blocker . This interaction with chloride channels can influence various biochemical reactions within the cell . Additionally, it acts as an agonist of G protein-coupled receptor 35 , which can further influence biochemical reactions within the cell.
Cellular Effects
The effects of 5-Nitro-2-(3-phenylpropylamino)benzoic acid on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to promote lipopolysaccharide-induced inflammation via the p38 MAPK pathway in RAW264.7 macrophages .
Molecular Mechanism
The molecular mechanism of action of 5-Nitro-2-(3-phenylpropylamino)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a chloride channel blocker, it inhibits the function of these channels, thereby influencing the cellular processes that depend on them . As an agonist of G protein-coupled receptor 35, it can activate this receptor and influence the downstream signaling pathways .
Metabolic Pathways
5-Nitro-2-(3-phenylpropylamino)benzoic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NPPB involves a multi-step process. One common method includes the nitration of 2-aminobenzoic acid to produce 5-nitro-2-aminobenzoic acid. This intermediate is then subjected to reductive amination with 3-phenylpropylamine to yield NPPB .
Industrial Production Methods
While specific industrial production methods for NPPB are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NPPB undergoes several types of chemical reactions, including:
Oxidation: NPPB can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: The nitro group in NPPB can be reduced to an amino group under suitable conditions.
Substitution: NPPB can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Reduction: The major product of the reduction of NPPB is 5-amino-2-(3-phenylpropylamino) benzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of NPPB can be formed.
Comparación Con Compuestos Similares
NPPB is often compared with other ion channel inhibitors such as niflumic acid and 4,4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS). While all these compounds inhibit chloride channels, NPPB is unique in its specific binding affinity and inhibitory potency. Similar compounds include:
Niflumic Acid: Another chloride channel inhibitor with anti-inflammatory properties.
DIDS: A broad-spectrum anion channel inhibitor.
NPPB stands out due to its specific action on chloride channels and its utility in a wide range of research applications.
Propiedades
IUPAC Name |
5-nitro-2-(3-phenylpropylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(20)14-11-13(18(21)22)8-9-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMIPAMAXNXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147978 | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
107254-86-4 | |
| Record name | 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107254-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107254864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A35O9G3YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NPPB?
A1: NPPB is widely recognized as a chloride channel blocker. It inhibits chloride ion transport across cell membranes by directly interacting with chloride channels. [, , , , , , , ] For example, NPPB inhibited stimulated short-circuit current (Isc) and 36Cl- uptake in T84 colonic cells, indicating Cl- channel blocking activity. []
Q2: How does NPPB affect cellular processes like proliferation and apoptosis?
A2: NPPB has shown dose-dependent effects on cell proliferation and apoptosis in various cell types. In human glioma SHG-44 cells, high doses of NPPB inhibited proliferation and induced apoptosis. [, ] Similar inhibitory effects on proliferation were observed in human trabecular meshwork cells, with cell cycle arrest at the G0/G1 phase. [] This effect on the cell cycle is likely due to NPPB's influence on cell volume regulation. [] Studies in human lens epithelial cells (HLECs) demonstrated that NPPB could induce apoptosis via reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress, ultimately activating the mitochondrial apoptosis pathway. []
Q3: Can you elaborate on NPPB's impact on cardiac function and heart failure?
A3: Research suggests NPPB can influence cardiac function through multiple mechanisms. In rat ventricular myocytes, NPPB enhanced the steady-state K+ current while inhibiting the transient outward K+ current. This modulation of potassium currents was linked to the stimulation of protein kinase A (PKA) and tyrosine kinase (PTK) signaling pathways. [] NPPB also appears to influence the expression of natriuretic peptides. For instance, it was found to mediate stretch-induced Nppb expression in adult rat cardiac fibroblasts, potentially through the Piezo1 mechanosensitive ion channel. [] Interestingly, mice lacking brain natriuretic peptide (BNP) exhibited increased cardiac fibrosis, suggesting a protective role for BNP against this pathological process. []
Q4: What about NPPB’s effects on smooth muscle cells and vasoconstriction?
A4: NPPB has demonstrated inhibitory effects on agonist-induced calcium-sensitive chloride currents (ICl(Ca)) in rat portal vein smooth muscle. [] Furthermore, it suppressed endothelin-1-induced vasoconstriction in rabbit basilar arteries, suggesting a potential role in mitigating cerebral vasospasm. []
Q5: Does NPPB influence auxin transport in plants?
A5: Yes, NPPB has been identified as an inhibitor of polar auxin transport in plants. It blocks the ion channel activity of the ABCB19 transporter protein, which is essential for auxin movement. This inhibition disrupts the formation of auxin signaling gradients and consequently affects auxin-mediated processes like root gravitropism. []
Q6: How does NPPB interact with other ion channels beyond chloride channels?
A6: While primarily known for its effects on chloride channels, NPPB has shown interaction with other ion channels as well. For example, in rat portal vein smooth muscle cells, NPPB inhibited voltage-sensitive Ca2+ currents. [] Studies in mouse taste cells revealed that NPPB could suppress sour taste transduction, likely by inhibiting NPPB-sensitive Cl- channels and possibly modulating other cation channels. []
Q7: Has NPPB been investigated for its potential in treating glioblastoma?
A7: Yes, researchers have explored the potential of a novel compound, TMZ conjugated with NPPB (TMZ-NPPB), for treating glioblastoma. This conjugate demonstrated a dual function: blocking both proliferation and migration of human glioma cells. It exhibited enhanced cytotoxicity compared to TMZ alone and induced apoptotic cell death via DNA damage. []
Q8: What are the limitations of using NPPB in research and potential therapeutic applications?
A8: While NPPB is a valuable tool in studying chloride channels and related physiological processes, its use has limitations. NPPB can bind to plasma proteins, potentially reducing its efficacy in vivo. [] Additionally, its effects on certain cellular processes, like ion channel modulation and inhibition of cell proliferation, can be non-specific, influencing various channels and cell types at higher concentrations. [, , ] This non-specificity necessitates careful interpretation of experimental results and highlights the need for further research to develop more selective chloride channel inhibitors. []
Q9: What is the significance of studying the natriuretic peptide system in conjunction with NPPB's effects?
A9: The natriuretic peptide system plays a crucial role in cardiovascular homeostasis, particularly in regulating blood pressure and fluid volume. Understanding the interplay between NPPB and natriuretic peptides, such as BNP and ANP, is essential due to NPPB's influence on cardiac function and its potential in treating conditions like heart failure. [, ] Research indicates a potential link between genetic variations in the natriuretic peptide system and cardiovascular parameters like left ventricular mass and blood pressure. [] Further investigations into the complex relationship between NPPB and the natriuretic peptide system are crucial for developing targeted therapies for cardiovascular diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

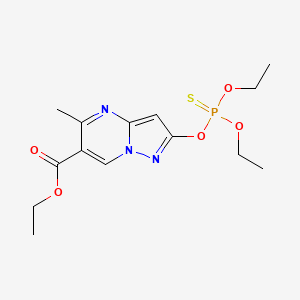
![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)
